molecular formula C6H4FNO B1302963 3-Fluoroisonicotinaldehyde CAS No. 40273-47-0

3-Fluoroisonicotinaldehyde

Cat. No. B1302963
CAS RN: 40273-47-0
M. Wt: 125.1 g/mol
InChI Key: KLKQXQXSZCNWLZ-UHFFFAOYSA-N
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Description

Asymmetric Synthesis of Fluorinated Compounds

The asymmetric synthesis of enantiomerically pure fluorinated compounds has been a subject of significant interest due to their potential therapeutic applications. One such compound, 3'-fluorothalidomide, was synthesized using enantiodivergent electrophilic fluorination, which involved cinchona alkaloids and N-fluorobenzenesulfonimide (NFSI). The key to this synthesis was the use of dihydroquinine (DHQ), which allowed for the production of both enantiomers of the compound by varying the additives used in the reaction .

Synthesis of Fluorinated Nucleosides

In the realm of nucleoside analogs, the synthesis of 3'-deoxy-3'-fluoroadenosine represents a noteworthy advancement. This compound was synthesized from methyl 2-O-benzyl-5-O-t-butyldimethylsilyl-β-D-xylofuranoside through a six-step process. The introduction of the fluoride ion was achieved in a stereospecific manner, which is crucial for the biological activity of such compounds .

Accessing Small Fluorinated Pyrrolidines

The synthesis of small 3-fluoropyrrolidines and 3,3-difluoropyrrolidines has been achieved through 1,3-dipolar cycloaddition with azomethine ylide chemistry. This method demonstrates the versatility of vinyl fluorides, which can be synthesized through various methods, thus making 3-fluoropyrrolidines readily accessible. The compatibility of this reaction with different vinyl fluoride systems highlights its potential for creating a diverse array of fluorinated pyrrolidines .

Synthesis of Fluorinated Indoles and Indolines

The synthesis of 3-fluoro-2-hetarylindoles and 3,3-difluoro-2-hetarylindolines has been described through the Lewis acid-catalyzed formation of 3,3-difluoroindolium ions. This process allows for the generation of a wide range of products with good yields. Additionally, the study of the acidochromic properties of these compounds through NMR and UV/Vis spectroscopy has provided insights into their substituent-dependent behaviors, which could be relevant for the development of new materials or sensors .

Synthesis of Fluorinated Furanosyl Nucleosides

An efficient procedure for synthesizing 3'-fluoro-2',3'-dideoxy-2',3'-didehydro-4'-ethynyl D- and L-furanosyl nucleosides has been developed. The synthesis involved multiple steps, starting from 2,3-O-isopropylidene-d-glyceraldehyde, and resulted in compounds with moderate anti-HIV activity. This highlights the potential of fluorinated nucleosides in antiviral therapy .

Synthesis of 3-Amino-5-fluoroalkylfurans

The synthesis of 3-amino-5-fluoroalkylfurans has been achieved through the cyclization of fluorovinamides. This method is notable for its simplicity and high yields, and it is compatible with various fluorinated groups and substituents. The resulting furans, obtained as hydrochloride salts, could have potential applications in pharmaceuticals or as building blocks for more complex molecules .

Scientific Research Applications

  • Fluorogenic Molecular Probes : A study by Naha, Arshad, & Velmathi (2019) highlights the design and synthesis of a fluorogenic molecular probe using Rhodamine-B hydrazide and related compounds. This probe is effective for the detection of ionic species, demonstrating precision in recognizing different cations and anions, which is crucial for various chemical and biological applications.

  • Fluorescent Amino Acids in Chemical Biology : Cheng, Kuru, Sachdeva, & Vendrell (2020) discuss the transformative role of fluorescent amino acids in studying biological systems. These amino acids are used to create fluorescent macromolecules like peptides and proteins without disrupting their native properties. This research is fundamental in tracking protein-protein interactions and imaging at the nanoscopic level with high resolution (Cheng et al., 2020).

  • Nucleobase-Specific Hybridization Probes : Aro-Heinilä, Lönnberg, & Virta (2019) designed a 3-fluoro-6-methylaniline nucleoside incorporated into an oligonucleotide for mercury-mediated base pairing. This innovation is significant for studying nucleobase-specific interactions, providing insights into DNA and RNA structures and functions (Aro-Heinilä et al., 2019).

  • Difluoromethylation in Continuous Flow : Köckinger, Ciaglia, Bersier, Hanselmann, Gutmann, & Kappe (2018) report a continuous flow difluoromethylation protocol using fluoroform. This method is particularly useful for synthesizing active pharmaceutical ingredients like eflornithine, demonstrating the potential of fluoro compounds in drug synthesis (Köckinger et al., 2018).

  • Fluoropolymer Biomedical Applications : Lv & Cheng (2021) explore the use of fluoropolymers in biomedical applications. Owing to their unique properties like hydrophobicity and bio-inertness, these polymers are extensively used in gene delivery, drug delivery, and tissue engineering. This research underscores the versatility of fluoropolymers in medical science and technology (Lv & Cheng, 2021).

Safety And Hazards

3-Fluoroisonicotinaldehyde is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

3-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO/c7-6-3-8-2-1-5(6)4-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKQXQXSZCNWLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376654
Record name 3-Fluoroisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoroisonicotinaldehyde

CAS RN

40273-47-0
Record name 3-Fluoroisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoroisonicotinaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of TMEDA (389 uL, 2.58 mmol) in THF (10 mL) at −78° C. was added a solution of n-butyl lithium in THF (2.5M, 1.03 mL, 2.58 mmol). After 30 minutes at −78° C., 3-fluoropyridine (221 uL, 2.57 mmol) was added. After another 2 hours at −78° C., DMF (219 uL, 2.83 mmol) was added. After a further 2 hours at −78° C., the reaction was quenched with saturated aqueous NaHCO3 (20 mL), extracted with ether (4×15 mL), dried (Na2SO4), filtered and concentrated in vacuo to give the crude oil. Purification by column chromatography on silica gel (Hexanes: EtOAc 4:1) afforded the title compound as a pale yellow oil (120 mg, 37%). 1H NMR (CDCl3) 7.68 (t, 1H, J=5.2 Hz), 8.62 (d, 1H, J=4.7 Hz), 8.70 (s, 1H), 10.42 (s, 1H).
Name
Quantity
389 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.03 mL
Type
solvent
Reaction Step One
Quantity
221 μL
Type
reactant
Reaction Step Two
Name
Quantity
219 μL
Type
reactant
Reaction Step Three
Yield
37%

Synthesis routes and methods II

Procedure details

Form a solution of lithium diisopropylamide by the addition of n-butyl lithium (37.5 mL, 0.06 mol, 1.6 M in hexanes) to diisopropylamine (8.40 mL, 0.06 mol) in tetrahydrofuran (200 mL) at 0 to −10° C. under a nitrogen atmosphere. Stir for 30 min. Cool to −70° C. and add 3-fluoropyridine (4.29 mL, 0.05 mol) dropwise via syringe. Stir for 1 hour at this temperature. Add N,N-dimethylformamide (7.75 mL, 0.10 mol) dropwise via syringe and stir for 2 hours near −70° C. Add water (200 mL) when the mixture warms to −20° C. and extract with ethyl acetate. Dry the combined extracts over sodium sulfate and concentrate in vacuo. Elute the resulting residue over silica gel, allowing for isolation of the desired aldehyde (4.28 g, 68%) as an oil. MSEI): M+ 125.0 m/z.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.29 mL
Type
reactant
Reaction Step Two
Quantity
7.75 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
HC Jeong, NJ Park, CH Chae, K Musilek… - Bioorganic & medicinal …, 2009 - Elsevier
… To a solution of 3-fluoroisonicotinaldehyde oxime 5 (0.20 g, 1.4 mmol) in anhydrous DMF (3 mL) was added 1,4-dibromo-2-butene 6 (0.10 g, 0.4 mmol), and the mixture was heated at …
M Atobe, K Naganuma, M Kawanishi… - Bioorganic & Medicinal …, 2014 - Elsevier
… Commercially available 3-fluoroisonicotinaldehyde (40) was first alkylated to alcohol 41 with phenylMgBr and then oxidized with Dess–Martin periodinane to give benzoyl 42. Benzoyl …
P Kraikruan, I Rakchaya, P Sang-aroon… - Synlett, 2022 - thieme-connect.com
… dehyde (10x) and 3-fluoropicolinaldehyde (10z) provided the desired products 11x and 11z in very low yields of 6% and 17%, respectively, whereas 3-fluoroisonicotinaldehyde (10y) …
VW Pike - Journal of Labelled Compounds and …, 2018 - Wiley Online Library
Over the last 2 decades or so, hypervalent iodine compounds, such as diaryliodonium salts and aryliodonium ylides, have emerged as useful precursors for labeling homoarenes and …
P Thongaram, S Borwornpinyo, P Kanjanasirirat… - Tetrahedron, 2020 - Elsevier
… In this synthesis, 2-fluorobenzaldehyde (12a) was replaced with 2-fluoronicotinaldehyde (12x), 3-fluoroisonicotinaldehyde (12y) or 3-fluoropicolinaldehyde (12z), and the corresponding …
KJ Mackenzie, MB Francis - Journal of the American Chemical …, 2013 - ACS Publications
Here we report the construction and characterization of a recoverable, thermoresponsive polymer–endoglucanase bioconjugate that matches the activity of unmodified enzymes on …
Number of citations: 99 0-pubs-acs-org.brum.beds.ac.uk
JD Kendall, PD O'Connor, AJ Marshall… - Bioorganic & medicinal …, 2012 - Elsevier
… Disubstituted compound 5z was made starting from 3-fluoroisonicotinaldehyde (9) by protecting the aldehyde as an acetal followed by N-amination and cyclisation to 3y as before (…
Y Ren, Y Su, L Sun, S He, L Meng, D Liao… - Journal of medicinal …, 2017 - ACS Publications
On the basis of its essential role in driving inflammation and disease pathology, cell necrosis has gradually been verified as a promising therapeutic target for treating atherosclerosis, …
Number of citations: 87 0-pubs-acs-org.brum.beds.ac.uk
R Łysek, C Schütz, S Favre, AC O'Sullivan… - Bioorganic & medicinal …, 2006 - Elsevier
A solid-phase synthesis of new N-substituted valienamines has been developed and new synthesis of (±)-conduramine F-1, (−)-conduramine F-1, and (+)-ent-conduramine F-1 is …
N Kaila, A Huang, A Moretto, B Follows… - Journal of Medicinal …, 2012 - ACS Publications
New classes of CRTH2 antagonists, the pyridazine linker containing indole acetic acids, are described. The initial hit 1 had good potency but poor permeability, metabolic stability, and …
Number of citations: 37 0-pubs-acs-org.brum.beds.ac.uk

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